molecular formula C22H24N2O4 B252865 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B252865
M. Wt: 380.4 g/mol
InChI Key: WSLIMPWUHVMRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one, also known as MI-219, is a small molecule inhibitor of MDM2, which is a negative regulator of the tumor suppressor protein p53. MI-219 has gained attention in the scientific community due to its potential as a cancer therapeutic agent.

Mechanism of Action

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been reported to inhibit cell proliferation and induce cell cycle arrest in cancer cells. 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one as a research tool is its specificity for MDM2 inhibition, which allows for the selective activation of the p53 pathway in cancer cells. However, 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has also been reported to have off-target effects, which may limit its use in some experimental settings. In addition, 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has poor solubility in aqueous solutions, which may require the use of solubilizing agents in experiments.

Future Directions

Future research on 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one may focus on improving its pharmacokinetic properties, such as solubility and bioavailability, to enhance its efficacy as a cancer therapeutic agent. In addition, the combination of 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one with other cancer therapies, such as chemotherapy and immunotherapy, may be explored to improve treatment outcomes. Further studies may also investigate the potential of 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one in other disease settings, such as neurodegenerative disorders.

Synthesis Methods

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multi-step process that involves the reaction of 2-acetylindole with morpholine and subsequent reactions with various reagents to form the final product. The synthesis of 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been reported in several scientific publications, and the process has been optimized to improve yield and purity.

Scientific Research Applications

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential as a cancer therapeutic agent. The inhibition of MDM2 by 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one leads to the activation of p53, which is a key regulator of cell cycle arrest and apoptosis. In preclinical studies, 3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has shown promising results in inhibiting tumor growth in various cancer types, including breast, lung, and colon cancer.

properties

Product Name

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

3-hydroxy-1-(morpholin-4-ylmethyl)-3-(1-oxo-1-phenylpropan-2-yl)indol-2-one

InChI

InChI=1S/C22H24N2O4/c1-16(20(25)17-7-3-2-4-8-17)22(27)18-9-5-6-10-19(18)24(21(22)26)15-23-11-13-28-14-12-23/h2-10,16,27H,11-15H2,1H3

InChI Key

WSLIMPWUHVMRDM-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)O

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C2(C3=CC=CC=C3N(C2=O)CN4CCOCC4)O

Origin of Product

United States

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